molecular formula C14H12N4O2 B14217704 Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 787590-89-0

Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-

Cat. No.: B14217704
CAS No.: 787590-89-0
M. Wt: 268.27 g/mol
InChI Key: FJUMZTXYKMUYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a complex organic compound that features a benzoic acid moiety linked to an imidazo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- typically involves the functionalization of imidazo[1,2-a]pyrazines. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyrazine scaffold, which is crucial for constructing the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine ring system is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

787590-89-0

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid

InChI

InChI=1S/C14H12N4O2/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(7-9)14(19)20/h2-8H,1H3,(H,15,16)(H,19,20)

InChI Key

FJUMZTXYKMUYQU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.